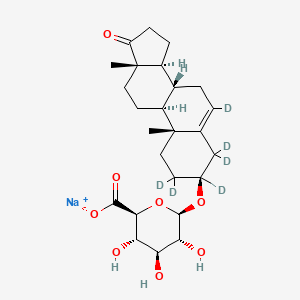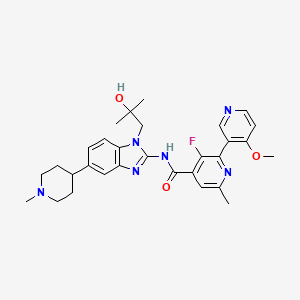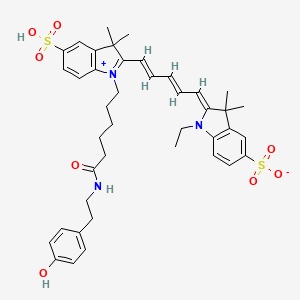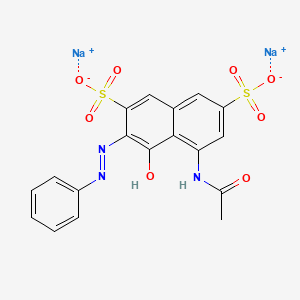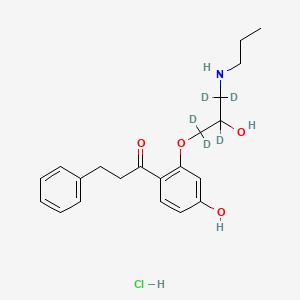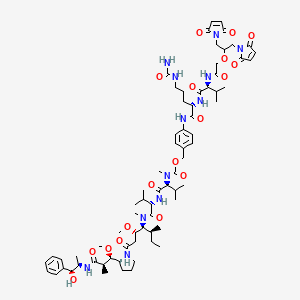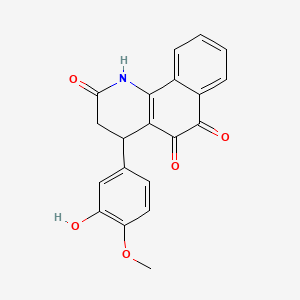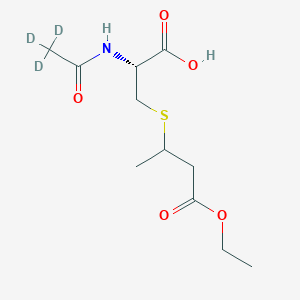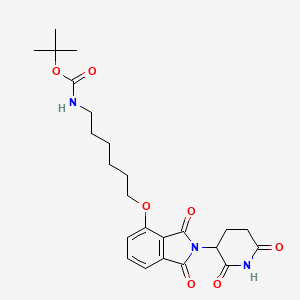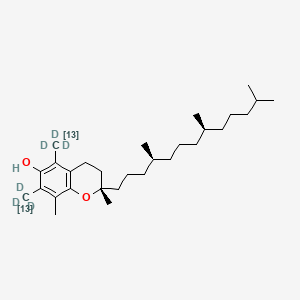
Vitamin E-13C2,d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vitamin E-13C2,d6 is a compound that is both 13C-labeled and deuterium-labeled. It is a derivative of Vitamin E, which is a group of eight different compounds: α-, β-, γ-, and δ-tocopherols and the corresponding four tocotrienols . The labeling with 13C and deuterium makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin E-13C2,d6 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (13C) into the Vitamin E molecule. This process typically involves the use of isotope-labeled precursors in the chemical synthesis of Vitamin E . The specific reaction conditions and synthetic routes can vary, but they generally involve multiple steps of organic synthesis, including the protection and deprotection of functional groups, as well as the use of catalysts to facilitate the incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of isotope-labeled starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully controlled to maintain the integrity of the isotopic labels .
化学反应分析
Types of Reactions: Vitamin E-13C2,d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized forms of the compound, while reduction reactions may yield reduced forms .
科学研究应用
Vitamin E-13C2,d6 has a wide range of scientific research applications. In chemistry, it is used as a tracer for quantitation during the drug development process . In biology and medicine, it is used to study the pharmacokinetics and metabolic profiles of drugs, as the isotopic labels allow for precise tracking of the compound within biological systems . Additionally, it has applications in the study of antioxidant mechanisms and the role of Vitamin E in protecting biological molecules from oxidative damage .
作用机制
The mechanism of action of Vitamin E-13C2,d6 is similar to that of natural Vitamin E. It acts as an antioxidant, protecting cell membranes from oxidative damage by scavenging free radicals . The molecular targets and pathways involved include the stabilization of cell membranes and the modulation of signaling pathways related to oxidative stress .
相似化合物的比较
Vitamin E-13C2,d6 is unique due to its isotopic labeling, which distinguishes it from other forms of Vitamin E. Similar compounds include other isotope-labeled versions of Vitamin E, such as deuterium-labeled α-tocopherol acetate . These compounds share similar antioxidant properties but differ in their specific isotopic compositions and applications in research .
List of Similar Compounds:- Deuterium-labeled α-tocopherol acetate
- 13C-labeled tocopherols
- Deuterium-labeled tocotrienols
Conclusion
This compound is a valuable compound in scientific research due to its isotopic labeling, which allows for precise studies of its pharmacokinetics, metabolic profiles, and antioxidant mechanisms. Its unique properties make it an essential tool in the fields of chemistry, biology, medicine, and industry.
属性
分子式 |
C29H50O2 |
|---|---|
分子量 |
438.7 g/mol |
IUPAC 名称 |
(2S)-2,8-dimethyl-5,7-bis(trideuterio(113C)methyl)-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m0/s1/i5+1D3,7+1D3 |
InChI 键 |
GVJHHUAWPYXKBD-GHOOTRIZSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])C1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)[13C]([2H])([2H])[2H])C |
规范 SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


